![molecular formula C11H22N2O4 B6236674 N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide CAS No. 202980-96-9](/img/structure/B6236674.png)

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

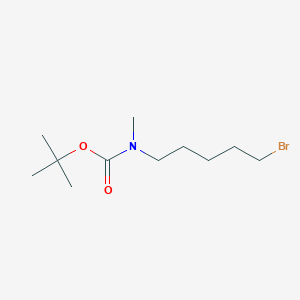

N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O4 . It has a molecular weight of 246.31 . The IUPAC name for this compound is di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate .

Molecular Structure Analysis

The InChI code for N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is 1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

While specific chemical reactions involving N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide are not available in the search results, it’s worth noting that compounds with tert-butoxycarbonyl (BOC) groups are often used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a white to yellow solid . It has a melting point range of 53-58 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide has a number of scientific research applications. It is widely used as a reagent in organic synthesis and is often used to synthesize compounds such as amines, amides, and carboxylic acids. This compound is also used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. Additionally, this compound has been found to be useful in the synthesis of heterocyclic compounds and other complex organic molecules.

Mechanism of Action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The mode of action of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction protects the amine group during subsequent reactions, preventing it from reacting with other functional groups. The Boc group can be removed later under acidic conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide. For instance, the pH of the environment could affect the addition and removal of the Boc group . Additionally, temperature and solvent conditions could influence the compound’s reactivity and stability .

Advantages and Limitations for Lab Experiments

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its relatively low toxicity, which makes it safe to use in laboratory experiments. Additionally, this compound is relatively inexpensive, making it an attractive reagent for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction of this compound with other compounds is exothermic, so it is important to keep the reaction temperature under control. Additionally, this compound is sensitive to light and air, so it is important to store it in a dark, airtight container.

Future Directions

There are a number of potential future directions for research into the use of N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide. One potential area of research is to further investigate the biochemical and physiological effects of this compound. Additionally, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications. Additionally, research into the synthesis of novel compounds using this compound could lead to the development of new drugs and other therapeutic agents. Finally, further research into the advantages and limitations of using this compound in laboratory experiments could lead to improved methods for synthesizing compounds.

Synthesis Methods

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is synthesized through a multi-step process involving the reaction of tert-butyl bromide with formaldehyde and then with hydrazine. The reaction of tert-butyl bromide with formaldehyde produces tert-butyl formate, which is then reacted with hydrazine to produce this compound. This process is generally carried out in anhydrous conditions at a temperature of 0-5°C. It is important to note that the reaction of hydrazine with tert-butyl formate is exothermic, so it is necessary to keep the reaction temperature under control.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBDCZHGBRYMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/no-structure.png)